2-Benzyl-4-bromo-2H-indazole
Overview
Description
2-Benzyl-4-bromo-2H-indazole is a heterocyclic aromatic organic compound . It is a derivative of indazole, a class of compounds that have a wide variety of medicinal applications .
Synthesis Analysis
The synthesis of 2H-indazoles, including this compound, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular formula of this compound is C14H11BrN2 . The InChI code is 1S/C14H11BrN2/c15-13-7-4-8-14-12(13)10-17(16-14)9-11-5-2-1-3-6-11/h1-8,10H,9H2 .Chemical Reactions Analysis
The late-stage functionalization of 2H-indazoles, including this compound, is recognized as an efficient approach for increasing the complexity and diversity of 2H-indazole derivatives . This includes the C3-functionalization of 2H-indazoles through transition metal-catalyzed C–H activation or a radical pathway, transition metal-catalyzed ortho C2′–H functionalization of 2H-indazoles, and remote C–H functionalization at the benzene ring in 2H-indazoles .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 287.16 .Scientific Research Applications
Synthesis Methods and Chemical Properties
2-Benzyl-4-bromo-2H-indazole is a derivative within the indazole class, notable for its chemical and pharmacological relevance. The indazole scaffold, including its derivatives, serves as a pivotal structure in medicinal chemistry due to its resemblance to indoles and benzimidazoles, and its ability to interact with various biological targets. A significant advancement in the synthesis of 2H-indazoles was demonstrated through a palladium-catalyzed domino reaction, enabling regioselective formation of N-substituted indazoles, including this compound derivatives. This method addresses the challenge of regioselective synthesis by coupling monosubstituted hydrazines with 2-halophenylacetylenes, followed by an intramolecular hydroamination and isomerization to yield aromatic 2H-indazoles efficiently (Halland et al., 2009).
Furthermore, the oxidative cross-dehydrogenative coupling (CDC) via C(sp2)–H bond functionalization has been applied for direct C-3 acylation/benzoylation of substituted 2H-Indazoles, showcasing the versatility and efficiency of synthesizing substituted 3-(acyl/benzoyl)-2H-indazoles, including derivatives of this compound. This transition-metal-free protocol highlights the potential for broad applications in medicinal chemistry and drug development by furnishing a diverse variety of substituted indazoles in good yields (Sharma et al., 2021).
Medicinal and Biological Applications
Indazoles, including this compound derivatives, have been extensively explored for their therapeutic potential. These compounds are pivotal in the discovery of new drugs due to their wide range of biological activities. For instance, derivatives of this compound have been evaluated for anti-angiogenic activity, providing a foundation for the development of novel anticancer agents. Certain N2-substituted benzyl-2H-indazoles have shown significant activity, indicating their potential in anti-angiogenic therapy and warranting further investigation for their therapeutic efficacy (Huang et al., 2006).
Moreover, the indazole scaffold's adaptability is evident in its role as a core structure for compounds with varied therapeutic applications, including anticancer, anti-inflammatory, and antihyperglycemic agents. The synthesis and evaluation of novel pyrazoles and indazoles as activators of the nitric oxide receptor, soluble guanylate cyclase, exemplify the therapeutic versatility of indazole derivatives. These compounds have shown potent inhibition of platelet aggregation, contributing to the development of new treatments for cardiovascular diseases (Selwood et al., 2001).
Mechanism of Action
Target of Action
It’s known that indazole derivatives have a wide range of bioactivities and are present in many bioactive natural products and drug molecules . They can inhibit, regulate, and/or modulate various kinases, such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .
Mode of Action
Indazole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, they can inhibit kinases, leading to disruption of the cell cycle and potentially inducing cell death .
Biochemical Pathways
Given the known targets of indazole derivatives, it’s likely that they affect pathways related to cell cycle regulation and cell volume regulation .
Result of Action
Given the known effects of indazole derivatives, it’s likely that they can disrupt cell cycle regulation and cell volume regulation, potentially leading to cell death .
Safety and Hazards
Future Directions
The future directions of research on 2H-indazoles, including 2-Benzyl-4-bromo-2H-indazole, involve the development of novel methods for the regiocontrolled synthesis of substituted indazoles . This is of strategic importance due to the wide variety of biological properties exhibited by indazole-containing compounds .
Biochemical Analysis
Biochemical Properties
2-Benzyl-4-bromo-2H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, this compound can affect the expression of genes related to apoptosis and cell cycle regulation, thereby impacting cell survival and growth .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and regulation . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or extreme temperatures . Long-term exposure to this compound has been associated with changes in cellular metabolism and function, which can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and improving cellular function. At high doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at certain dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and alter metabolite levels in cells. For example, this compound has been shown to affect the activity of enzymes involved in the metabolism of lipids and carbohydrates, leading to changes in energy production and storage . Additionally, this compound can interact with cofactors such as NADH and FADH2, which are essential for cellular respiration and energy metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving transporters such as the organic anion-transporting polypeptides (OATPs) and the ATP-binding cassette (ABC) transporters . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For instance, this compound has been found to localize in the mitochondria, where it can influence mitochondrial function and energy production . Additionally, this compound can be targeted to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression .
Properties
IUPAC Name |
2-benzyl-4-bromoindazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2/c15-13-7-4-8-14-12(13)10-17(16-14)9-11-5-2-1-3-6-11/h1-8,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFFHEGZRNGUKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C3C(=N2)C=CC=C3Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.